Naphthalen-2-ylhydrazine

Description

The exact mass of the compound Naphthalen-2-ylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalen-2-ylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-ylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNICRWVQYFRWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101034443 | |

| Record name | (2-Naphthalenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101034443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-57-4 | |

| Record name | 2-Naphthylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Naphthalenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101034443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalen-2-ylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Naphthalen-2-ylhydrazine from 2-Naphthol for Pharmaceutical Research and Development

Executive Summary

Naphthalen-2-ylhydrazine is a pivotal building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for its role as a precursor in the Fischer indole synthesis, a cornerstone reaction for creating a multitude of biologically active molecules. However, its synthesis from the readily available starting material, 2-naphthol, presents significant challenges, most notably the involvement of the highly carcinogenic intermediate, 2-naphthylamine. This guide provides an in-depth technical exploration of the synthetic pathways from 2-naphthol to naphthalen-2-ylhydrazine. We will dissect the classical three-step approach involving the Bucherer reaction, diazotization, and reduction, explaining the mechanistic underpinnings and providing detailed, field-tested protocols. Furthermore, this guide will present a safer, alternative one-step synthesis that circumvents the formation of the hazardous 2-naphthylamine intermediate. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to perform this synthesis efficiently, safely, and with a comprehensive understanding of the chemical principles involved.

Introduction: The Strategic Importance of Naphthalen-2-ylhydrazine

Naphthalen-2-ylhydrazine, a white crystalline solid with the chemical formula C₁₀H₁₀N₂, is an organic hydrazine derived from naphthalene.[1][2] Its primary value in drug development lies in its utility as a key reagent for constructing complex heterocyclic scaffolds. Many indole-based compounds, which are central to numerous therapeutic agents, are synthesized using naphthalen-2-ylhydrazine via the Fischer indole reaction.

The synthesis of this crucial intermediate begins with 2-naphthol, an inexpensive and abundant industrial chemical. The transformation, however, is not trivial. The classical and most documented route proceeds through three distinct chemical transformations, each requiring careful control of reaction parameters and stringent safety protocols due to the hazardous nature of the intermediate and reagents.

Table 1: Physicochemical Properties of Naphthalen-2-ylhydrazine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 2243-57-4 | [3] |

| Melting Point | 111-113 °C (for 2-naphthylamine) | [4] |

(Note: Data for the final hydrazine product's melting point can vary; it is often handled as the more stable hydrochloride salt.)

Part I: The Classical Three-Step Synthetic Pathway

The traditional and most established route for preparing naphthalen-2-ylhydrazine from 2-naphthol is a sequential process involving amination, diazotization, and reduction. This pathway, while effective, necessitates the isolation and handling of the potent human carcinogen 2-naphthylamine.

Overall Synthetic Workflow

The logical flow of this synthesis involves converting the hydroxyl group of 2-naphthol into an amino group, which is then transformed into a diazonium salt, a versatile intermediate that can be readily reduced to the target hydrazine.

Caption: High-level workflow for the classical synthesis.

Step 1: Amination via the Bucherer Reaction

The conversion of a naphthol to a naphthylamine using ammonia and an aqueous sulfite or bisulfite solution is known as the Bucherer reaction.[5][6] Discovered independently by Robert Lepetit (1898) and Hans Theodor Bucherer (1904), this reaction is particularly effective for naphthalene systems but generally not applicable to simple phenols.[6][7]

The Bucherer reaction is a reversible process, a key feature that drives its utility.[8] The mechanism is not a simple nucleophilic substitution of the hydroxyl group. Instead, it proceeds through an addition-elimination pathway.

-

Protonation and Bisulfite Addition: The reaction begins with the protonation of the electron-rich naphthalene ring of 2-naphthol, which temporarily disrupts its aromaticity. A bisulfite ion then adds to the ring, forming a tetralone sulfonic acid intermediate.[6]

-

Nucleophilic Attack by Ammonia: Ammonia (or an amine) acts as a nucleophile, attacking the keto-group of the intermediate.

-

Dehydration and Elimination: Subsequent dehydration and elimination of the bisulfite ion re-establishes the aromatic system, yielding the final 2-naphthylamine product.[6][9]

Caption: Simplified mechanism of the Bucherer Reaction.

Disclaimer: 2-Naphthylamine is a known human carcinogen and must be handled with extreme caution using appropriate engineering controls and personal protective equipment in a designated area.

This protocol is adapted from established literature procedures.[10]

-

Apparatus Setup: Equip a high-pressure autoclave with a mechanical stirrer and an external oil bath for heating. Note: Do not use brass gauges as they can react with the reagents.

-

Charging the Reactor: To the autoclave, add 2-naphthol (144 g), ammonium sulfite (600 g), and 20% aqueous ammonia (125 g).

-

Reaction Execution: Seal the autoclave and heat the mixture with stirring. Maintain an internal temperature of 150°C for 8 hours. The internal pressure will rise to approximately 6 atm.

-

Work-up and Isolation:

-

Allow the autoclave to cool completely to room temperature.

-

Carefully open the reactor and break up the resulting solid cake of 2-naphthylamine.

-

Transfer the solid to a filter and wash thoroughly with water to remove inorganic salts.

-

-

Purification (via Sulfate Salt):

-

Dissolve the crude product in 1.5 L of hot water containing 110 g of concentrated hydrochloric acid.

-

Filter the hot solution to remove any insoluble impurities.

-

To the clear filtrate, add a saturated solution of sodium sulfate (approx. 400 g) until the precipitation of 2-naphthylamine sulfate is complete.

-

Filter the precipitated sulfate salt and wash it with water.

-

-

Liberation of the Free Base:

-

Create a thin paste of the 2-naphthylamine sulfate with water.

-

Heat the paste to 80°C with stirring.

-

Slowly add a sodium hydroxide solution until the mixture is alkaline to phenolphthalein.

-

Filter the liberated 2-naphthylamine, wash thoroughly with water, and dry at 80°C.

-

Expected Yield: 85-95%.[10] Appearance: White to reddish plates (samples oxidize in air).[11]

-

Step 2: Diazotization of 2-Naphthylamine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HONO).[12] The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. This reaction is a cornerstone of aromatic chemistry, creating a highly versatile intermediate.

The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid.[13] The amine's lone pair of electrons attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the resonance-stabilized diazonium ion (Ar-N₂⁺) is formed.[13] This reaction must be conducted at low temperatures (typically 0-5°C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[14]

-

Preparation of Amine Solution: In a beaker, prepare a solution of 2-naphthylamine in dilute hydrochloric acid. Cool this solution in an ice-salt bath to 0-5°C with constant stirring.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred 2-naphthylamine solution. Maintain the temperature below 5°C throughout the addition. The completion of the reaction can be tested with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

-

Immediate Use: The resulting cold solution of naphthalene-2-diazonium chloride is unstable and should be used immediately in the subsequent reduction step without isolation.

Step 3: Reduction to Naphthalen-2-ylhydrazine

The final step is the reduction of the diazonium salt to the corresponding hydrazine. Several reducing agents can accomplish this transformation, and the choice often depends on factors like substrate compatibility, desired yield, and operational simplicity.[15]

| Reducing Agent | Advantages | Disadvantages | References |

| Sodium Sulfite/Bisulfite | Inexpensive, readily available. | Can sometimes lead to side products; requires careful pH control. | [1][15][16] |

| Stannous Chloride (SnCl₂) | Often provides clean reductions and good yields. | Metal waste can be an environmental concern; unsuitable for molecules with other easily reducible groups (e.g., nitro groups). | [15][17] |

| Ascorbic Acid (Vitamin C) | Mild, metal-free, environmentally benign. | Newer method, may require optimization for specific substrates. | |

| Sodium Borohydride (NaBH₄) | Powerful reducing agent. | Can be too reactive; requires careful control of conditions. | [17] |

For this guide, we will detail the protocol using sodium sulfite, a common and cost-effective choice.

-

Preparation of Reducing Solution: Prepare a fresh, cold solution of sodium sulfite in water.

-

Reduction Reaction: Slowly and carefully add the cold diazonium salt solution (from Step 2) to the stirred sodium sulfite solution. Maintain the temperature below 10°C.

-

Acidification: After the addition is complete, the solution is typically acidified (e.g., with hydrochloric acid) and heated. This step hydrolyzes the intermediate adduct to form the hydrazine salt.

-

Isolation and Purification:

-

Upon cooling, naphthalen-2-ylhydrazine hydrochloride often crystallizes from the acidic solution.

-

The product is collected by filtration, washed with a small amount of cold water or ethanol, and dried.

-

Further purification can be achieved by recrystallization.[18]

-

Part II: A Safer One-Step Synthesis

Given the extreme toxicity of 2-naphthylamine, synthetic routes that avoid this intermediate are highly desirable from both a safety and regulatory perspective. A patented method describes the direct conversion of 2-naphthol to naphthalen-2-ylhydrazine using hydrazine hydrate.[18]

Principle and Rationale

This method leverages the nucleophilic character of hydrazine in a reaction that is mechanistically related to the Bucherer reaction.[18] By using hydrazine hydrate directly as the aminating agent, the synthesis bypasses the formation and isolation of 2-naphthylamine, representing a significant process safety improvement.

Detailed Experimental Protocol (Adapted from Patent CN1063170C)

-

Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-naphthol (30 g, analytical grade) and 85% hydrazine hydrate (50 g).[18]

-

Reaction Execution: Heat the mixture to reflux and maintain reflux for 20 hours.

-

Work-up and Isolation:

-

While still hot, pour the reaction mixture into 80 mL of ice water. A large amount of solid product will precipitate.

-

Collect the solid by filtration.

-

Wash the solid with water and dry to obtain crude naphthalen-2-ylhydrazine. The reported yield is 68.3%.[18]

-

-

Purification: The crude product can be recrystallized from an ethanol/water (1:1) solution to obtain a purified, crystalline product.[18]

Advantages and Limitations

-

Primary Advantage: The most significant advantage is the elimination of the carcinogenic 2-naphthylamine intermediate, making the process inherently safer.[18]

-

Simplicity: It is a one-step process, simplifying the overall workflow and reducing processing time and resources.[18]

-

Limitations: The reported yields may be lower than the optimized three-step route. The reaction requires a longer reflux time and a significant excess of hydrazine hydrate.

Critical Safety and Handling Considerations

Chemical synthesis of this nature requires a rigorous adherence to safety protocols.

-

2-Naphthylamine: This intermediate is a confirmed human bladder carcinogen.[4][11] All work must be conducted in a certified, functioning chemical fume hood. A designated area for its use should be established.

-

Hydrazine and Derivatives: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[19][20] It can cause severe skin and eye burns.[21] Vapors should not be inhaled. Mixtures of hydrazine vapor in air can be flammable.[22]

-

Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially if allowed to dry. They should always be kept in a cold solution and used immediately after preparation.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl rubber is often recommended for hydrazine) must be worn at all times.[21][22]

-

Waste Disposal: All waste, including residual reagents, solvents, and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[23]

Conclusion

The synthesis of naphthalen-2-ylhydrazine from 2-naphthol is a critical process for the pharmaceutical industry. While the classical three-step route is well-established, the severe hazard posed by the 2-naphthylamine intermediate cannot be overstated. The development and adoption of safer, alternative routes, such as the direct one-step synthesis with hydrazine hydrate, are paramount. This guide provides the necessary technical detail for researchers to understand and execute both pathways, while strongly emphasizing the causality behind experimental choices and the non-negotiable safety protocols required for handling these hazardous materials. As the field moves towards greener and safer chemistry, the continued optimization of non-carcinogenic pathways will be a key area of research.

References

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-naphthylamine. Retrieved from [Link]

-

Grokipedia. (2026). Bucherer reaction. Retrieved from [Link]

-

Baxendale Group. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Retrieved from [Link]

-

ChemBK. (2024). naphthalen-2-ylhydrazine. Retrieved from [Link]

-

Hydrazine Hydrate 7.5% - Safety Data Sheet. (2015). Retrieved from [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-naphthylamine. Retrieved from [Link]

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9193–9198. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Bucherer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- Google Patents. (n.d.). CN101704758B - Method for preparing 2-naphthylamine.

- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.

-

chemeurope.com. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

YouTube. (2019). Bucherer Reaction Mechanism with Application Naphthol to Naphthylamine. Retrieved from [Link]

-

PubChem. (n.d.). (Naphthalen-2-yl)hydrazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN1063170C - Process for preparing 2-naphthylhydrazine in one step.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

- Google Patents. (n.d.). CN1800151A - 1-naphthylhydrazine preparation method.

-

Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Naphthylamine [chemeurope.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. grokipedia.com [grokipedia.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 17. researchpublish.com [researchpublish.com]

- 18. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 19. nexchem.co.uk [nexchem.co.uk]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. ehs.unm.edu [ehs.unm.edu]

- 22. arxada.com [arxada.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Physical and chemical properties of Naphthalen-2-ylhydrazine

An In-depth Technical Guide to the Physical and Chemical Properties of Naphthalen-2-ylhydrazine

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive scientific overview of Naphthalen-2-ylhydrazine. Moving beyond a simple data sheet, this guide synthesizes core physicochemical data with practical insights into its reactivity, synthesis, and safe handling, contextualizing its significance as a versatile intermediate in modern chemistry.

Part 1: Molecular Identity and Core Structure

Naphthalen-2-ylhydrazine, also known as 2-naphthylhydrazine, is an aromatic organic compound that integrates a naphthalene backbone with a reactive hydrazine moiety.[1] This unique combination imparts a set of chemical characteristics that make it a valuable building block, particularly in the synthesis of heterocyclic systems and other complex organic molecules.[1][2] Its utility spans the development of pharmaceuticals, dyes, and agrochemicals.[1][3] The naphthalene core is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs, which underscores the therapeutic potential of its derivatives.[4]

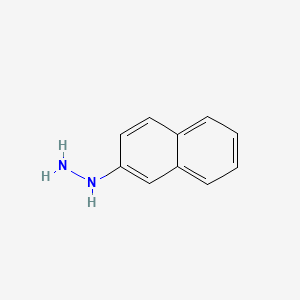

Diagram: Chemical Structure of Naphthalen-2-ylhydrazine

Caption: 2D structure of Naphthalen-2-ylhydrazine.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | naphthalen-2-ylhydrazine | [5] |

| CAS Number | 2243-57-4 | [1][5] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][5][6] |

| Molecular Weight | 158.20 g/mol | [5] |

| InChI | InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | [5][6] |

| InChIKey | VNICRWVQYFRWDK-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NN | [5] |

Part 2: Physicochemical Properties

The physical state and solubility of Naphthalen-2-ylhydrazine are dictated by the large, hydrophobic naphthalene ring, leading to its crystalline solid nature and limited aqueous solubility.[2] The hydrazine group provides a site for hydrogen bonding, allowing for moderate solubility in polar organic solvents.[2] The hydrochloride salt (CAS 2243-58-5) is often used to improve handling and solubility in aqueous media.[7]

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid; Yellow to brown solid | [1][2] |

| Melting Point | 124-125 °C | |

| Boiling Point | 362.9 ± 11.0 °C (Predicted) | [1] |

| Solubility | Less soluble in water; moderately soluble in organic solvents. The hydrochloride is slightly soluble in DMSO and water. | [2][7] |

| Density | ~1.0 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 1.87 x 10⁻⁵ mmHg at 25°C | [1] |

| pKa | 5.66 ± 0.70 (Predicted) | [6] |

| XLogP3 | 2.7 | [5] |

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of Naphthalen-2-ylhydrazine stems primarily from the nucleophilic character of the terminal amino group in the hydrazine moiety. This makes it a key reactant in condensation reactions with carbonyl compounds, a foundational step in the synthesis of various nitrogen-containing heterocycles.

Its applications are extensive and include:

-

Fischer Indole Synthesis: While not explicitly detailed in the provided sources, arylhydrazines are the cornerstone reagents for this powerful indole-forming reaction.

-

Dye and Pigment Synthesis: It serves as a precursor in the preparation of azo dyes.[1][2]

-

Medicinal Chemistry: It is a crucial intermediate for synthesizing molecules with potential therapeutic activities, including anticancer agents.[3][4]

-

General Organic Synthesis: It is employed as a reagent for carbamates and in the Barnilam reaction.[1]

Diagram: General Reactivity of Naphthalen-2-ylhydrazine

Caption: Reaction of Naphthalen-2-ylhydrazine with a carbonyl.

Part 4: Modern Synthesis Protocol

Historically, the synthesis of arylhydrazines often involved the diazotization of anilines followed by reduction. However, in the case of Naphthalen-2-ylhydrazine, this would require the use of 2-naphthylamine, a potent carcinogen.[8] A superior and safer laboratory and industrial method avoids this hazardous intermediate by utilizing 2-naphthol, based on the principles of the Bucherer reaction.[8]

Causality of Method Choice: This protocol is selected for its enhanced safety profile, eliminating the need for the carcinogenic 2-naphthylamine. It represents a greener chemical pathway that is suitable for both small-scale and industrial production.[8]

Experimental Protocol: One-Step Synthesis from 2-Naphthol [8]

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and stirrer, combine 2-naphthol and hydrazine hydrate.

-

Catalyst Addition: Introduce sodium bisulfite, which serves as the catalyst for the reaction.

-

Reaction Conditions: Heat the mixture under reflux. The reaction proceeds via a mechanism analogous to the Bucherer reaction, substituting the hydroxyl group of 2-naphthol with the hydrazine group.

-

Workup: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction liquid into a beaker of cold water. Naphthalen-2-ylhydrazine will precipitate out as a solid.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the crude product thoroughly with water to remove any inorganic salts and unreacted starting materials.

-

Drying: Dry the product completely. The reported yield for this process can be up to 68%.[8]

-

Purification (Optional): For higher purity (>98%), the crude product can be recrystallized from a suitable solvent (e.g., ethanol).[8]

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Naphthalen-2-ylhydrazine.

Part 5: Safety, Handling, and Storage

Naphthalen-2-ylhydrazine and its salts must be handled with care due to their potential health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is an irritant to the skin, eyes, and respiratory system.[1][5] Critically, it is considered a potential carcinogen and is suspected of causing genetic defects.[1]

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [5] |

| H315 | Causes skin irritation | [5] |

| H317 | May cause an allergic skin reaction | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

| H341 | Suspected of causing genetic defects | |

| H351 | Suspected of causing cancer |

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1] A face shield and respiratory protection may be required for handling larger quantities.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. The hydrochloride salt is often stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure stability.[7][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[1]

References

-

naphthalen-2-ylhydrazine - ChemBK. (2024). Chembk.com. [Link]

-

Naphthalen-2-ylhydrazine hydrochloride | C10H11ClN2 | CID 519950 - PubChem. (n.d.). Pubchem.ncbi.nlm.nih.gov. [Link]

-

(Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem. (n.d.). Pubchem.ncbi.nlm.nih.gov. [Link]

- CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents. (n.d.).

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019). PubMed. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 2243-58-5 CAS MSDS (2-Naphthylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

Naphthalen-2-ylhydrazine hydrochloride CAS number and properties

An In-Depth Technical Guide to Naphthalen-2-ylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction

Naphthalen-2-ylhydrazine hydrochloride, with the Chemical Abstracts Service (CAS) number 2243-58-5, is a significant chemical intermediate widely utilized in organic synthesis.[1][2][3] Structurally, it is a hydrazine derivative of naphthalene, presenting as a stable hydrochloride salt. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development. Its utility spans the synthesis of dyes, pharmaceuticals, and agrochemicals, and it serves as a key reagent in various chemical transformations.[4][5][6] This document aims to be an essential resource, combining detailed scientific data with practical, field-proven insights to support laboratory and development endeavors.

Part 1: Chemical Identity and Core Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in experimental design. Naphthalen-2-ylhydrazine hydrochloride is typically a solid at room temperature. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Compound Identification

Precise identification is the first step in any laboratory workflow. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 2243-58-5 | [1][2][3][7] |

| Molecular Formula | C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂·HCl) | [1][2][3] |

| Molecular Weight | 194.66 g/mol | [1][2][3] |

| IUPAC Name | naphthalen-2-ylhydrazine;hydrochloride | [8] |

| Common Synonyms | 2-Naphthylhydrazine hydrochloride, 1-(2-naphthyl)hydrazine hydrochloride | [1] |

| InChI Key | OXOQKRNEPBHINU-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties dictate the conditions required for reactions, purification, and storage.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 123°C | |

| Boiling Point | 362.9°C at 760 mmHg | |

| Purity | Typically ≥95-97% | [1] |

| Solubility | The free base is moderately soluble in organic solvents and less soluble in water. | [6] |

Part 2: Synthesis and Manufacturing Insights

The preparation of Naphthalen-2-ylhydrazine is a key consideration for its application. A common and documented method involves the reaction of 2-naphthol with hydrazine hydrate.[9][10] This process offers a more direct route and avoids the use of the carcinogen 2-naphthylamine, which was a component of older synthetic pathways.[9]

Synthetic Workflow: From 2-Naphthol

A patented one-step process describes the synthesis from 2-naphthol and hydrazine hydrate, which can be followed by treatment with hydrochloric acid to yield the target hydrochloride salt.[9][10] The use of a catalyst like sodium bisulfite (NaHSO₃) has been suggested to improve reaction yields.[10]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]

- 7. 2243-58-5|Naphthalen-2-ylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. Naphthalen-2-ylhydrazine hydrochloride | C10H11ClN2 | CID 519950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Naphthalen-2-ylhydrazine

This document provides a comprehensive technical guide on the spectral characterization of Naphthalen-2-ylhydrazine (CAS 2243-57-4), a key intermediate in pharmaceutical and chemical synthesis.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals who rely on precise structural elucidation and purity assessment. We will delve into the core analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing not just the data, but the scientific rationale behind the interpretation and acquisition protocols.

Molecular Structure and Analytical Overview

Naphthalen-2-ylhydrazine is an aromatic hydrazine featuring a naphthalene bicyclic system. Its molecular formula is C₁₀H₁₀N₂ with a molecular weight of approximately 158.20 g/mol .[3] The presence of the naphthalene ring, with its distinct aromatic protons, and the hydrazine moiety (-NH-NH₂), with its labile protons and characteristic vibrations, provides a rich spectral fingerprint for analysis.

The analytical workflow for comprehensive characterization of this molecule involves a multi-technique approach to unambiguously confirm its identity and purity.

Caption: Integrated workflow for the structural elucidation of Naphthalen-2-ylhydrazine.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For Naphthalen-2-ylhydrazine, Electron Ionization (EI) is a common technique used for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Mass Spectrum and Fragmentation Analysis

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺•) which can then break down into smaller, charged fragments. The analysis of these fragments is key to confirming the structure.[4]

Key Spectral Features:

-

Molecular Ion (M⁺•) Peak: The peak corresponding to the intact molecular ion is expected at a mass-to-charge ratio (m/z) of 158, confirming the molecular formula C₁₀H₁₀N₂.

-

Major Fragments: The fragmentation of aromatic compounds is often driven by the stability of the resulting ions.[5] For Naphthalen-2-ylhydrazine, the following key fragments are observed from GC-MS data.[3]

| m/z Value | Proposed Fragment | Significance |

| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 128 | [C₁₀H₈]⁺• | Loss of diazene (N₂H₂) from the molecular ion. This corresponds to the stable naphthalene radical cation. |

| 115 | [C₉H₇]⁺ | Loss of a nitrogen atom (•N) and ammonia (NH₃), or related pathways, leading to a stable aromatic cation. |

The fragmentation process is initiated by the ionization of the molecule. The resulting molecular ion is energetically unstable and breaks apart to form more stable fragments. The loss of N₂H₂ to form the naphthalene cation (m/z 128) is a characteristic pathway for arylhydrazines.

Caption: Primary fragmentation pathways for Naphthalen-2-ylhydrazine in EI-MS.

Protocol for GC-MS Analysis

This protocol outlines the acquisition of an EI mass spectrum for Naphthalen-2-ylhydrazine.

-

Sample Preparation: Dissolve ~1 mg of Naphthalen-2-ylhydrazine in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. The choice of solvent is critical to ensure volatility and compatibility with the GC system.

-

Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization source.

-

GC Method:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes. This gradient ensures good separation from any impurities.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. 70 eV is a standard energy that provides reproducible fragmentation patterns.[4]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the peak corresponding to Naphthalen-2-ylhydrazine in the total ion chromatogram. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern as described above.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum provides information on the vibrational frequencies of bonds, which are unique to the molecular structure.

Predicted IR Spectrum and Functional Group Analysis

The IR spectrum of Naphthalen-2-ylhydrazine will be dominated by absorptions from the N-H bonds of the hydrazine group and the C-H and C=C bonds of the naphthalene ring.

-

Note on Hydrochloride Salt: It is crucial to distinguish the spectrum of the free base from its hydrochloride salt. The salt form (Naphthalen-2-ylhydrazinium chloride) will show broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of ammonium salts (-NH₃⁺), which will obscure other features. The data below is predicted for the free base.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, two sharp peaks |

| ~3200 | N-H Stretch | Secondary Amine (-NH-) | Medium, sharp |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium to Weak |

| 1630-1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium, sharp peaks |

| 1350-1250 | C-N Stretch | Aromatic Amine | Medium to Strong |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong, sharp peaks |

The presence of two sharp peaks in the 3350-3250 cm⁻¹ range is a classic indicator of a primary amine (-NH₂) group.[6] The specific pattern of strong absorptions in the 900-675 cm⁻¹ "fingerprint" region can help confirm the 2-substitution pattern on the naphthalene ring.

Protocol for FTIR Analysis (KBr Pellet)

The potassium bromide (KBr) pellet method is a common and effective technique for acquiring high-quality IR spectra of solid samples.

-

Sample Preparation:

-

Grind 1-2 mg of Naphthalen-2-ylhydrazine with ~200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Rationale: Intimate mixing is essential to avoid scattering of the IR beam. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions of atmospheric water and CO₂.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Process the spectrum to show transmittance or absorbance vs. wavenumber. Identify and label the characteristic peaks corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C NMR are essential for the complete structural assignment of Naphthalen-2-ylhydrazine.

-

Solvent Choice: A deuterated polar aprotic solvent like DMSO-d₆ is highly recommended. The hydrazine protons (-NH and -NH₂) are labile and can exchange with acidic protons in other solvents (like methanol-d₄) or be broadened by quadrupolar coupling. DMSO-d₆ forms hydrogen bonds with the N-H protons, slowing down exchange and resulting in sharper, more easily observable peaks.[7]

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals for the seven aromatic protons on the naphthalene ring and the three protons of the hydrazine group.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 8.0 | Singlet (broad) | 1H | -NH - | Labile proton, chemical shift is concentration-dependent. |

| ~7.8 - 7.2 | Multiplets | 7H | Ar-H | The seven naphthalene protons will appear as a series of complex multiplets (doublets, triplets, etc.) in the characteristic aromatic region.[8] Their specific shifts and coupling patterns confirm the 2-substitution. |

| ~4.5 - 4.0 | Singlet (broad) | 2H | -NH₂ | Labile protons, often a broad singlet. Can be confirmed by adding a drop of D₂O to the NMR tube, which will cause this peak to disappear due to H-D exchange. |

¹³C NMR Spectral Analysis

Due to the C₂ axis of symmetry through the C2-C7 and C3-C6 bonds, Naphthalen-2-ylhydrazine is expected to show 10 distinct signals in the ¹³C NMR spectrum for its 10 carbon atoms.

| Predicted δ (ppm) | Assignment | Rationale |

| ~148 | C2 | Carbon directly attached to the electron-donating hydrazine group will be shielded relative to other quaternary carbons but deshielded by the nitrogen. |

| ~134 | C4a | Quaternary carbon at the ring junction. |

| ~129 | C8a | Quaternary carbon at the ring junction. |

| ~128 - 124 | C4, C5, C6, C7, C8 | Aromatic CH carbons. Their precise shifts depend on their position relative to the hydrazine group. |

| ~118 | C3 | Shielded by the ortho hydrazine group. |

| ~105 | C1 | Strongly shielded by the ortho hydrazine group. |

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of Naphthalen-2-ylhydrazine in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 16-64 scans.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Acquire 1024-4096 scans due to the low natural abundance of ¹³C.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[7]

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 407448, (Naphthalen-2-yl)hydrazine. [Link]

- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry.

- Wang, Y., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. PLoS ONE.

- Zhao, Y., & Song, Q. (2015). Supporting Information for Palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes. The Royal Society of Chemistry.

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ChemBK. (2024). naphthalen-2-ylhydrazine. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

iChemical. 2-Naphthylhydrazine hydrochloride, CAS No. 2243-58-5. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

University of Puget Sound. Interpreting NMR spectra. [Link]

-

Cengage. CHAPTER 14 NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2018). Variations in characteristic FTIR peaks of isolated aromatic hydrogen. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. (2020). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs. [Link]

-

PubMed. (2022). Far Infrared spectrum of naphthalene in the 5-15 THz range: Experimental and theoretical study. [Link]

-

ResearchGate. (2014). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. [Link]

-

SpectraBase. Naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2,7-Naphthalenediol - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

Solubility of Naphthalen-2-ylhydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of Naphthalen-2-ylhydrazine in Organic Solvents

Executive Summary

Naphthalen-2-ylhydrazine is a pivotal intermediate in the synthesis of pharmaceuticals and dyes[1][2][3]. Its efficacy in these applications is fundamentally linked to its behavior in solution. This guide provides a comprehensive analysis of the solubility of Naphthalen-2-ylhydrazine, moving beyond simple data points to explore the underlying physicochemical principles that govern its dissolution. We will examine its molecular structure, predict its behavior in various classes of organic solvents, and provide a robust, replicable experimental protocol for quantitative solubility determination. This document is designed to empower researchers to make informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction: The Molecular Profile of Naphthalen-2-ylhydrazine

Naphthalen-2-ylhydrazine (CAS: 2243-57-4) is an aromatic hydrazine characterized by a bulky, non-polar naphthalene ring system and a polar, reactive hydrazine moiety (-NHNH₂)[4]. This bifunctional nature is the primary determinant of its solubility profile. Typically appearing as a yellow to brown crystalline solid, its utility in organic synthesis is extensive[1][4].

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₀N₂[4]

-

Molar Mass: ~158.20 g/mol [5]

-

Predicted LogP (Octanol-Water Partition Coefficient): 2.5472[6]

-

Predicted pKa: 5.66 ± 0.70[7]

The positive LogP value indicates a preference for lipophilic environments over aqueous ones, aligning with observations that it is less soluble in water[4]. The hydrazine group, with its lone pairs of electrons and hydrogen atoms, can act as both a hydrogen bond donor and acceptor, a critical factor for its interaction with protic and polar aprotic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual chemical nature of Naphthalen-2-ylhydrazine—a large, non-polar aromatic system combined with a small, polar, hydrogen-bonding group—results in a nuanced solubility profile.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large naphthalene ring contributes favorable van der Waals interactions with these solvents. However, the high energy required to break the hydrogen bonds within the Naphthalen-2-ylhydrazine crystal lattice, coupled with the poor solvation of the polar hydrazine group, leads to predictably low solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipoles capable of interacting with the polar hydrazine group. While they cannot donate hydrogen bonds, they can accept them, helping to solvate the molecule. Solubility is expected to be moderate to good, making them suitable for reaction media. The hydrochloride salt is known to be slightly soluble in DMSO[8][9].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are uniquely equipped to interact with both facets of the molecule. Their alkyl chains can interact with the naphthalene ring, while their hydroxyl groups can engage in strong hydrogen bonding (both donating and accepting) with the hydrazine moiety. This dual interaction is effective at overcoming the crystal lattice energy, suggesting moderate to high solubility.

The following diagram illustrates these fundamental interactions.

Caption: Intermolecular forces governing solubility.

Solubility Profile Summary

While extensive quantitative data is not publicly available, a qualitative and predictive summary based on first principles provides a strong directional guide for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Strong hydrogen bonding with the hydrazine group effectively solvates the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance solvate the polar moiety. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Very Low | Insufficient energy to break crystal lattice forces and poor solvation of the polar hydrazine group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity can offer some solvation, but lack of H-bonding limits solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | Low polarity and limited hydrogen bond accepting capability. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from prediction to precise quantification, the isothermal shake-flask method is a reliable and standard approach. This protocol provides a self-validating workflow for determining solubility in any solvent of interest.

Objective: To determine the equilibrium solubility of Naphthalen-2-ylhydrazine in a selected organic solvent at a specific temperature.

Materials:

-

Naphthalen-2-ylhydrazine (ensure purity)

-

Solvent of choice (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid Naphthalen-2-ylhydrazine to a series of vials. Causality: Adding an excess ensures that equilibrium is established with undissolved solid, a prerequisite for measuring saturation solubility.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). Causality: Continuous agitation and controlled temperature are critical to ensure a true, stable equilibrium is reached and not a supersaturated or unsaturated state.

-

Phase Separation: Allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. Do not agitate.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. Causality: Filtering is crucial to remove all undissolved micro-particles, which would otherwise artificially inflate the measured concentration.

-

Dilution & Quantification: Record the exact weight of the collected filtrate. Dilute the sample to a concentration that falls within the linear range of your analytical instrument. Analyze the sample against a pre-prepared calibration curve.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL or mol/L).

The following workflow diagram visualizes this experimental process.

Caption: Workflow for Shake-Flask Solubility Determination.

Applications in Drug Development and Synthesis

A thorough understanding of solubility is not an academic exercise; it is a practical necessity.

-

Reaction Chemistry: Selecting a solvent in which Naphthalen-2-ylhydrazine is sufficiently soluble is critical for achieving homogeneous reaction conditions and maximizing yields.

-

Purification: The process of recrystallization hinges on differential solubility. A solvent must be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A patent describing the synthesis of Naphthalen-2-ylhydrazine notes that the product can be purified by recrystallization, underscoring the importance of this property[3].

-

High-Throughput Screening (HTS): In drug discovery, stock solutions are typically prepared in DMSO. Knowing the precise solubility limit is essential to prevent compound precipitation in assay plates, which can lead to false-negative results.

Conclusion

Naphthalen-2-ylhydrazine presents a classic case of solubility governed by a balance of polar and non-polar characteristics. While polar protic and aprotic solvents are predicted to be the most effective, empirical verification is paramount for any critical application. The theoretical framework and experimental protocol provided in this guide equip researchers with the necessary tools to confidently predict, measure, and leverage the solubility of this important synthetic intermediate.

References

-

naphthalen-2-ylhydrazine - Physico-chemical Properties. ChemBK. [Link]

-

2-naphthylhydrazine - Introduction. ChemBK. [Link]

-

(Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448. PubChem, National Center for Biotechnology Information. [Link]

- Process for preparing 2-naphthylhydrazine in one step.

-

N'-NAPHTHALEN-2-YL-HYDRAZINE HCL - Introduction. ChemBK. [Link]

-

How to increase the yield of 2-naphthyl hydrazine * HCl ? ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 4. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]

- 5. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. guidechem.com [guidechem.com]

- 8. 2243-58-5 CAS MSDS (2-Naphthylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Naphthylhydrazine hydrochloride | 2243-58-5 [amp.chemicalbook.com]

The Versatile Naphthyl Synthon: A Technical Guide to the Applications of Naphthalen-2-ylhydrazine in Organic Synthesis

Abstract

Naphthalen-2-ylhydrazine, a robust and versatile building block, has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural properties, conferred by the naphthalene moiety, make it a highly valuable synthon in the construction of complex molecular architectures with significant applications in medicinal chemistry, materials science, and agrochemicals. This in-depth technical guide provides a comprehensive overview of the key applications of naphthalen-2-ylhydrazine in organic synthesis, with a particular focus on the Fischer indole synthesis for the creation of biologically active benzo[g]indoles, the synthesis of functionalized pyrazole and pyrazolone derivatives, and its utility as a precursor for azo dyes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and a thorough analysis of the causality behind experimental choices.

Introduction: The Strategic Importance of the Naphthyl Hydrazine Scaffold

Naphthalen-2-ylhydrazine (C₁₀H₁₀N₂) is a crystalline solid that serves as a pivotal intermediate in organic synthesis.[1] The presence of the hydrazine moiety provides a reactive handle for a multitude of chemical transformations, while the extended π-system of the naphthalene ring influences the electronic properties and steric bulk of the resulting molecules. This combination of features allows for the construction of compounds with unique photophysical properties and biological activities. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Consequently, the incorporation of this moiety via naphthalen-2-ylhydrazine offers a strategic advantage in the design of novel therapeutic agents and functional materials.

The Fischer Indole Synthesis: A Gateway to Bioactive Benzo[g]indoles

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4][5] When naphthalen-2-ylhydrazine is employed, this reaction provides a direct route to benzo[g]indoles, a class of compounds with significant interest due to their potential as anticancer and antimicrobial agents.[6]

Mechanistic Rationale and Causality

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions that begins with the formation of a naphthylhydrazone.[5][7] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and influences reaction rates and yields.[4] The acid facilitates the tautomerization of the hydrazone to the more reactive ene-hydrazine intermediate. This is followed by a-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia lead to the aromatic benzo[g]indole core.[5] The electron-rich nature of the naphthalene ring can facilitate the sigmatropic rearrangement, often leading to good yields under appropriate conditions.

Diagram: Fischer Indole Synthesis Mechanism

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Benzo[g]indole Derivative

This protocol provides a representative procedure for the synthesis of a benzo[g]indole derivative using naphthalen-2-ylhydrazine and a suitable ketone.[8]

Materials:

-

Naphthalen-2-ylhydrazine hydrochloride (1.0 eq)

-

Isopropyl methyl ketone (1.0-1.2 eq)

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Dichloromethane or Chloroform for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine naphthalen-2-ylhydrazine hydrochloride and isopropyl methyl ketone.

-

Add glacial acetic acid to the mixture.

-

Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture with a 1 M sodium hydroxide solution.

-

Extract the product with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzo[g]indole.

Synthesis of Pyrazole and Pyrazolone Derivatives: Scaffolds for Medicinal Chemistry

Naphthalen-2-ylhydrazine is a key precursor for the synthesis of pyrazoles and pyrazolones, five-membered heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] The naphthalene moiety in these derivatives often enhances their biological efficacy.

Synthesis of Naphthyl-Substituted Pyrazoles

The most common method for synthesizing pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[11] When naphthalen-2-ylhydrazine is used, it reacts with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield naphthyl-substituted pyrazoles.[12]

Diagram: Synthesis of Naphthyl-Pyrazoles

Caption: General scheme for the synthesis of naphthyl-pyrazoles.

Synthesis of Naphthyl-Substituted Pyrazolones

Pyrazolones are derivatives of pyrazole containing a carbonyl group. They are readily synthesized by the reaction of naphthalen-2-ylhydrazine with β-ketoesters, such as ethyl acetoacetate.[13] These compounds are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of a Naphthyl-Pyrazolone Derivative

This protocol outlines the synthesis of a naphthyl-pyrazolone from naphthalen-2-ylhydrazine and ethyl acetoacetate.[13]

Materials:

-

Naphthalen-2-ylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve naphthalen-2-ylhydrazine and ethyl acetoacetate in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the naphthyl-pyrazolone derivative.

| Reactants | Product | Biological Activity | Reference |

| Naphthalen-2-ylhydrazine, Acetylacetone | 1-(Naphthalen-2-yl)-3,5-dimethyl-1H-pyrazole | Antimicrobial, Anticancer | [10] |

| Naphthalen-2-ylhydrazine, Ethyl acetoacetate | 3-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one | Anti-inflammatory | [14] |

| Naphthalen-2-ylhydrazine, Chalcones | Naphthyl-substituted pyrazolines | Antimicrobial | [12] |

Naphthalen-2-ylhydrazine in the Synthesis of Azo Dyes and Materials

The diazonium salts derived from naphthalen-2-ylhydrazine can be used in azo coupling reactions to produce a variety of azo dyes.[15][16] These dyes, containing the naphthyl chromophore, often exhibit vibrant colors and good fastness properties, making them suitable for dyeing textiles like polyester.[17][18]

Synthesis of Naphthyl Azo Dyes

The synthesis of azo dyes from naphthalen-2-ylhydrazine typically involves a two-step process: diazotization followed by coupling.

-

Diazotization: Naphthalen-2-ylhydrazine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the azo dye.

Diagram: Azo Dye Synthesis Workflow

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of a Naphthyl Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye using naphthalen-2-ylhydrazine.[15]

Materials:

-

Naphthalen-2-ylhydrazine (1.0 eq)

-

Sodium nitrite (1.0 eq)

-

Concentrated hydrochloric acid

-

Naphthalen-2-ol (coupling component, 1.0 eq)

-

Sodium hydroxide solution (10%)

Procedure:

-

Diazotization:

-

Suspend naphthalen-2-ylhydrazine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-20 minutes to ensure complete diazotization.

-

-

Coupling:

-

Dissolve naphthalen-2-ol in a 10% sodium hydroxide solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the alkaline solution of naphthalen-2-ol with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

-

Isolation:

-

Collect the precipitated dye by suction filtration.

-

Wash the dye with cold water until the washings are neutral.

-

Dry the azo dye in a desiccator.

-

Expanding the Synthetic Horizon: Multicomponent Reactions and Other Heterocycles

The reactivity of naphthalen-2-ylhydrazine extends beyond the synthesis of indoles and pyrazoles. It can participate in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a complex product, offering high atom economy and efficiency.[19][20] For instance, naphthalen-2-ylhydrazine can be a component in the synthesis of complex pyridazine derivatives.[21][22] The exploration of naphthalen-2-ylhydrazine in MCRs is a promising area for the discovery of novel heterocyclic scaffolds with potential biological activities.

Conclusion and Future Perspectives

Naphthalen-2-ylhydrazine has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its application in the Fischer indole synthesis provides a reliable route to biologically important benzo[g]indoles. Furthermore, its utility in the synthesis of functionalized pyrazoles and pyrazolones continues to be a fruitful area of research in medicinal chemistry. The synthesis of vibrant and robust azo dyes from this precursor highlights its importance in materials science.

Future research in this field is likely to focus on several key areas:

-

Asymmetric Synthesis: The development of catalytic asymmetric methods for the Fischer indole synthesis using naphthalen-2-ylhydrazine to produce enantiomerically pure benzo[g]indoles for pharmacological evaluation.

-

Novel Multicomponent Reactions: The design of new multicomponent reactions involving naphthalen-2-ylhydrazine to access novel and complex heterocyclic systems with high efficiency.

-

Advanced Materials: The exploration of new azo dyes and polymers derived from naphthalen-2-ylhydrazine for applications in organic electronics, sensors, and other advanced materials.

-

Medicinal Chemistry: The systematic exploration of the biological activities of a wider range of heterocyclic compounds derived from naphthalen-2-ylhydrazine to identify new lead compounds for drug discovery.

The continued investigation of the reactivity and applications of naphthalen-2-ylhydrazine will undoubtedly lead to the discovery of new and valuable molecules with a wide range of scientific and technological applications.

References

-

Pyrazole derivatives with antibacterial, antifungal, or anticancer activities. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design and evaluation of naphthalene-based anticancer agents. (2024, August 8). Retrieved January 12, 2026, from [Link]

-

The Synthesis of Azo Dyes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020, October 14). Molecules. Retrieved January 12, 2026, from [Link]

-

Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2005, December 1). Chemical Reviews. Retrieved January 12, 2026, from [Link]

-

Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved January 12, 2026, from [Link]

- EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents. (n.d.).

-

Azo Dye Synthesis: Lab Experiment & Chemistry - Studylib. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Pyrazole derivatives showing antimicrobial activity. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16). Retrieved January 12, 2026, from [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). Retrieved January 12, 2026, from [Link]

- EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (2014, October 1). Retrieved January 12, 2026, from [Link]

- CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents. (n.d.).

- EP0790233A2 - Method of producing 2-hydrazinonaphtalene compound - Google Patents. (n.d.).

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved January 12, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017, October 21). Retrieved January 12, 2026, from [Link]

-

Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC - NIH. (2012, January 1). Retrieved January 12, 2026, from [Link]

-

2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. (2015). Retrieved January 12, 2026, from [Link]

-

The continuous flow synthesis of azos - PMC - NIH. (2024, January 26). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (2022). Retrieved January 12, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2017, March 29). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-(2-naphthylsulfonyl)pyrazole-C-glycosides - PubMed. (2002). Retrieved January 12, 2026, from [Link]

-

Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed. (2021). Retrieved January 12, 2026, from [Link]

-

Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics - PMC - NIH. (2023, December 6). Retrieved January 12, 2026, from [Link]

- Naphthalene derivatives - EP0604983B1 - Google Patents. (n.d.).

-

Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020, January 31). Retrieved January 12, 2026, from [Link]

-

The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (2022, November 23). Retrieved January 12, 2026, from [Link]

-

(PDF) Multi-Component Reactions in Heterocyclic Chemistry - ResearchGate. (2025, August 21). Retrieved January 12, 2026, from [Link]

-

(PDF) Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers - ResearchGate. (2015, December 22). Retrieved January 12, 2026, from [Link]

-

synthesis and application of azo-naphthol dyes on wool , silk and nylon fabrics. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][9][10][12]triazines - PMC - NIH. (2025, August 8). Retrieved January 12, 2026, from [Link]

Sources

- 1. meddocsonline.org [meddocsonline.org]

- 2. EP0604983B1 - Naphthalene derivatives - Google Patents [patents.google.com]